molecular formula C9H10N2S B14199667 1-(Pyridin-2-yl)pyrrolidine-2-thione CAS No. 848614-65-3

1-(Pyridin-2-yl)pyrrolidine-2-thione

Cat. No.: B14199667
CAS No.: 848614-65-3
M. Wt: 178.26 g/mol
InChI Key: MDVLJGLGOWPGON-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)pyrrolidine-2-thione is a heterocyclic compound that features a pyridine ring fused to a pyrrolidine ring with a thione group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)pyrrolidine-2-thione typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic addition of pyrrolidine to a pyridine derivative, followed by cyclization and introduction of the thione group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)pyrrolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-2-yl)pyrrolidine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)pyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The thione group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-yl)pyrrolidine-2-thione is unique due to the presence of both a pyridine ring and a thione group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

848614-65-3

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-pyridin-2-ylpyrrolidine-2-thione

InChI

InChI=1S/C9H10N2S/c12-9-5-3-7-11(9)8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2

InChI Key

MDVLJGLGOWPGON-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)N(C1)C2=CC=CC=N2

Origin of Product

United States

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